molecular formula C19H24N8O B6534304 N-(3,5-dimethylphenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide CAS No. 1058247-83-8

N-(3,5-dimethylphenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide

Cat. No.: B6534304
CAS No.: 1058247-83-8
M. Wt: 380.4 g/mol
InChI Key: FMOUJCBFHOHANM-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H24N8O and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.20730742 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with multiple targets, contributing to its biological activities.

Mode of Action

Triazole compounds are known to show versatile biological activities through their ability to bind with various enzymes and receptors in the biological system . This binding can lead to changes in the function of these targets, which could explain the compound’s biological effects.

Biochemical Pathways

Given the broad range of biological activities exhibited by triazole compounds , it is likely that this compound affects multiple biochemical pathways. These could include pathways related to the functions of the enzymes and receptors that the compound binds to.

Pharmacokinetics

The pharmacokinetic properties of triazole compounds are generally favorable, contributing to their use in various drug classes . This suggests that this compound may also have favorable ADME properties, which would impact its bioavailability.

Result of Action

Given the compound’s potential to bind with various enzymes and receptors , it is likely that its action results in changes at both the molecular and cellular levels. These changes could contribute to the compound’s biological activities.

Biochemical Analysis

Biochemical Properties

N-(3,5-dimethylphenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 involves binding to the ATP-binding site of the enzyme, thereby preventing its activation and subsequent phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis and inhibit proliferation by disrupting the cell cycle . It affects cell signaling pathways, particularly those involving CDK2, leading to altered gene expression and reduced cellular metabolism. Additionally, it has been reported to decrease the mitochondrial membrane potential, further promoting apoptosis through the mitochondrial pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of CDK2. The compound binds to the ATP-binding site of CDK2, preventing the enzyme from phosphorylating its substrates . This inhibition leads to cell cycle arrest at the G1 phase, ultimately resulting in apoptosis. Additionally, the compound has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact temporal dynamics of its effects may vary depending on the specific cell type and experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, hepatotoxicity, and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The major metabolic pathways include hydroxylation and demethylation, leading to the formation of various metabolites . These metabolites may retain some biological activity and contribute to the overall pharmacological effects of the compound. Additionally, the compound has been shown to affect metabolic flux and alter the levels of certain metabolites in cancer cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with efflux transporters such as P-glycoprotein, which can affect its intracellular accumulation and distribution . Additionally, it has been observed to localize preferentially in certain tissues, such as the liver and kidneys, where it undergoes metabolism and excretion .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cancer cells . In the cytoplasm, it interacts with CDK2 and other proteins involved in cell cycle regulation, while in the nucleus, it can modulate gene expression by binding to DNA and transcription factors . Additionally, post-translational modifications such as phosphorylation may influence its subcellular localization and activity .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8O/c1-4-27-18-16(23-24-27)17(20-12-21-18)25-5-7-26(8-6-25)19(28)22-15-10-13(2)9-14(3)11-15/h9-12H,4-8H2,1-3H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOUJCBFHOHANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC(=CC(=C4)C)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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